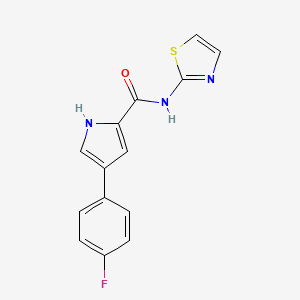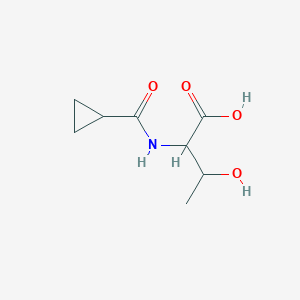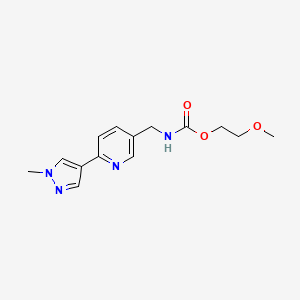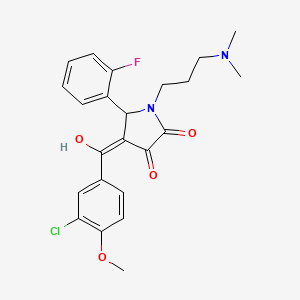
Benzoate de méthyle 3-(1-((tert-butoxycarbonyl)amino)éthyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is a chemical compound with the molecular formula C15H21NO4. It is known for its potential biological activity and various applications in scientific research . This compound is often used as an intermediate in organic synthesis and has gained attention due to its unique structure and reactivity.
Applications De Recherche Scientifique
Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate typically involves the reaction of 3-(1-aminoethyl)benzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzoates.
Mécanisme D'action
The mechanism of action of Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group can be cleaved under physiological conditions, releasing the active amine, which can then participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
- Methyl 3-((tert-butoxycarbonyl)amino)benzoate
- Methyl 3-(1-aminoethyl)benzoate
- Methyl 3-(1-((tert-butoxycarbonyl)amino)propyl)benzoate
Comparison: Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is unique due to the presence of both the tert-butoxycarbonyl-protected amine and the ester group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. The compound’s structure also provides stability and reactivity, making it a valuable intermediate in organic synthesis .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate involves the reaction of 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid with methanol and thionyl chloride to form Methyl3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate.", "Starting Materials": [ "3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid", "Methanol", "Thionyl chloride" ], "Reaction": [ "Add 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid to a round-bottom flask", "Add methanol to the flask and stir the mixture", "Add thionyl chloride dropwise to the mixture while stirring", "Heat the mixture to reflux for 2 hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold methanol", "Dry the product under vacuum to obtain Methyl3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate" ] } | |
Numéro CAS |
1027256-76-3 |
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.321 |
Nom IUPAC |
methyl 3-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate |
InChI |
InChI=1S/C15H20O4/c1-10(13(16)19-15(2,3)4)11-7-6-8-12(9-11)14(17)18-5/h6-10H,1-5H3 |
Clé InChI |
WDHBITOCHSJBMF-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)C(=O)OC)C(=O)OC(C)(C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid](/img/structure/B2428905.png)



![N-[[4-(1H-1,2,4-Triazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2428911.png)


![1-[2-(2-Fluoroethoxy)phenyl]methanamine](/img/structure/B2428918.png)

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-2H-phthalazin-1-one](/img/structure/B2428921.png)
![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole](/img/structure/B2428922.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2428925.png)
![1-(3,4-dimethylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2428926.png)
